1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic carboxamide featuring a pyridazine core substituted with a pyrazine-linked pyrazole moiety. Pyridazines are nitrogen-containing heterocycles known for their role in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-21-9-10(7-19-21)14-12(16-5-6-17-14)8-18-15(24)11-3-4-13(23)22(2)20-11/h3-7,9H,8H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMPYIRTHGARIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is often formed through the cyclization of a 1,2-diamine with a diketone or dicarbonyl compound.
Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of a hydrazine derivative with a dicarbonyl compound.
Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s pyridazine-pyrazine-pyrazole architecture contrasts with the pyrrole-imidazole-pyridine system in ’s compound and the fused imidazopyridine scaffold in ’s derivative .
Synthetic Efficiency :
- The target compound’s synthesis may face challenges similar to ’s carboxamide (35% yield), owing to multi-step functionalization of heterocycles . In contrast, ’s higher yield (55%) reflects optimized conditions for fused-ring systems .
Physicochemical Properties :
- The target’s estimated molecular weight (~400 g/mol) positions it between the lower-weight pyrrole derivative (391.2 g/mol) and the bulkier imidazopyridine compound (~516 g/mol).
- Solubility in polar aprotic solvents like DMSO is inferred for the target compound, as ’s analog was characterized in DMSO-d6 . ’s higher melting point (215–217°C) correlates with its crystalline nitro- and ester-substituted structure .
Analytical Characterization :
- While emphasizes HPLC purity (98.67%) and NMR validation , the target compound’s structural confirmation would likely require complementary techniques, including HRMS (as in ) and crystallography (via SHELX-based refinement) .
Research Findings and Implications
- ’s compound demonstrates high purity (98.67%), underscoring robust synthetic and purification protocols for carboxamides . This suggests that similar methodologies could be adapted for the target compound’s production.
- ’s derivative highlights the impact of electron-withdrawing groups (e.g., nitro, cyano) on melting points and crystallinity, a consideration for tuning the target compound’s physical stability .
- The SHELX software () remains critical for structural determination, particularly for resolving complex heterocyclic systems like the target compound through high-resolution crystallography .
Biological Activity
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.33 g/mol. The structure features a dihydropyridazine core substituted with pyrazole and pyrazine moieties, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic pathway often includes:
- Formation of the pyrazole ring.
- Alkylation with pyrazinyl methyl groups.
- Cyclization to form the dihydropyridazine structure.
Recent studies have reported efficient synthetic routes that yield high purity and yield, enabling further biological testing .
Anticancer Activity
One of the primary areas of investigation for this compound is its anticancer potential. Research indicates that compounds with similar structures exhibit inhibition against various cancer cell lines through:
- Inhibition of cell proliferation : Studies show that derivatives can lead to significant reductions in cell viability in breast and prostate cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that these compounds may activate apoptotic pathways, leading to programmed cell death in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- AMPK Inhibitors : The compound is being explored as a potential AMPK inhibitor, which is crucial for regulating cellular energy homeostasis and has implications in cancer metabolism .
Antimicrobial Activity
Emerging data suggest that the compound may also exhibit antimicrobial properties against certain bacterial strains. Preliminary tests have shown:
- Bactericidal effects against Gram-positive bacteria, indicating a potential role in treating bacterial infections .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Case Study 1 : A derivative exhibited a 70% reduction in tumor growth in xenograft models when administered at specific dosages.
- Case Study 2 : In vitro studies demonstrated significant inhibition of IGF-1R signaling pathways, which are often dysregulated in cancers .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Q & A
Basic: What are the key considerations for designing a multi-step synthesis protocol for this compound?
A robust synthesis protocol should prioritize:
- Stepwise functionalization : Sequential introduction of pyrazole and pyridazine moieties to avoid steric clashes and side reactions .
- Reagent compatibility : Use coupling agents like EDCI/HOBt for amide bond formation between the pyrazine and pyridazine units .
- Temperature control : Maintain reflux conditions (e.g., 80–110°C in DMF or acetic acid) during cyclization steps to ensure ring closure .
- Purification : Employ gradient chromatography (silica gel or HPLC) to isolate intermediates and final products with >95% purity .
Advanced: How can researchers address conflicting spectroscopic data when characterizing the pyridazine and pyrazole moieties?
- Cross-validation : Combine -NMR (400–600 MHz) with -NMR and 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Isotopic labeling : Introduce -labels to track nitrogen environments in pyrazole and pyridazine rings .
- Computational modeling : Compare experimental IR stretching frequencies (e.g., C=O at ~1680 cm) with DFT-calculated vibrational spectra .
Basic: What analytical techniques are critical for confirming purity and structural integrity post-synthesis?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) and detect trace byproducts .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) within 3 ppm error .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) with ≤0.4% deviation .
Advanced: What strategies optimize coupling reactions involving pyrazin-2-ylmethyl groups?
- Catalyst screening : Test Pd(PPh)/CuI for Sonogashira couplings or Suzuki-Miyaura reactions with aryl boronic acids .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 mins at 120°C) while improving yields by 15–20% .
- Inert conditions : Use Schlenk lines under argon to prevent oxidation of sensitive intermediates .
Basic: How does the 1-methyl-1H-pyrazol-4-yl group influence reactivity in nucleophilic substitutions?
- Steric hindrance : The methyl group at N1 reduces accessibility to the pyrazole C4 position, favoring electrophilic substitutions at C5 .
- Electronic effects : The electron-donating methyl group enhances resonance stabilization, directing nucleophiles to the pyrazine ring .
Advanced: What integrated approaches elucidate the mechanism of dihydropyridazine ring formation?
- In situ monitoring : Use ReactIR to track intermediates during cyclization (e.g., carbonyl stretching at 1720 cm) .
- Quantum-chemical calculations : Apply M06-2X/6-31G(d) methods to model transition states and activation barriers for ring closure .
- Kinetic isotope effects (KIE) : Compare values to identify rate-determining steps (e.g., proton transfer vs. ring puckering) .
Basic: What solvent systems and temperature ranges are validated for cyclization steps?
- Polar aprotic solvents : DMF or DMSO at 80–100°C for nucleophilic aromatic substitutions .
- Acidic conditions : Acetic acid (pH 4–5) under reflux (110°C) for dehydrative cyclization .
- Low-temperature quenching : Rapid cooling (−20°C) to prevent retro-cyclization .
Advanced: How to design biological assays evaluating kinase inhibition while minimizing off-target effects?
- Selectivity panels : Screen against a kinase profiler (e.g., 100+ kinases) at 1 µM to identify off-target binding .
- Crystallography : Co-crystallize the compound with target kinases (e.g., CDK2) to validate binding modes .
- Cellular counterscreens : Use CRISPR-edited cell lines (e.g., kinase knockouts) to confirm on-target activity .
Basic: What stability challenges affect the 6-oxo-1,6-dihydropyridazine moiety, and how are they mitigated?
- pH sensitivity : Degrades above pH 7; stabilize with citrate buffers (pH 5–6) .
- Light exposure : Store in amber vials under nitrogen to prevent photooxidation of the dihydropyridazine ring .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder .
Advanced: How to detect and quantify byproducts from pyrazine nitrogen alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
